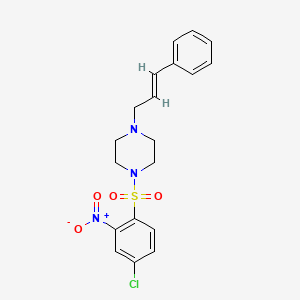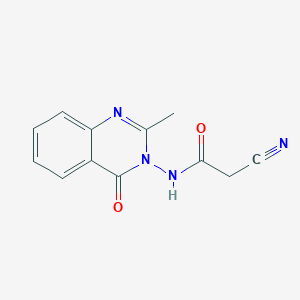![molecular formula C19H17Cl4N3O3 B2483104 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide CAS No. 306978-31-4](/img/structure/B2483104.png)
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, such as the Friedel-Crafts reaction, condensation processes, or reactions involving malonamide derivatives. For instance, compounds with similar structures have been synthesized using methods like Schiff base condensation or reactions with active methylene compounds (Dong & Huo, 2009; Tominaga et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like X-ray diffraction crystallography, demonstrating complex conformations and interactions, such as intermolecular hydrogen bonding. For example, the molecular conformation and packing in crystal structures are often stabilized by specific interactions, highlighting the importance of molecular geometry in understanding these compounds' behavior (Dong & Huo, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with bis(malonamide) structures or similar functionalities can lead to a variety of products, depending on the reactants and conditions. These reactions often explore the reactivity of the malonamide moiety or its derivatives towards different chemical agents, resulting in compounds with varied applications (Jokić et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and crystalline structure, are crucial for their potential applications. Research on related compounds has shown that variations in the molecular structure can significantly impact these properties, affecting their utility in various applications (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the potential uses of these compounds. Studies have explored how structural variations influence these properties, offering insights into designing compounds with desired chemical behaviors (Sahoo et al., 2006).
Wissenschaftliche Forschungsanwendungen
Gelation Properties of Malonamides
A study explored the gelation capabilities of malonamides, including derivatives similar to the specified compound. It was found that the gelling properties of these compounds depend significantly on their stereochemistry. Monoalkyl malonamides demonstrated efficient organogelation abilities, while symmetrically substituted dialkylmalonamides showed varied gelation capabilities based on the alkyl group's nature. This research provides a foundation for understanding how substituting different groups in malonamides affects their ability to form gels, which could have implications in designing new materials for various applications (Jokić et al., 2009).
Synthetic Applications in Organic Chemistry
Research on the synthesis of complex molecules has shown that malonamide derivatives can undergo various chemical reactions to form novel compounds. For example, reactions involving malonamide derivatives led to the creation of bisiminopropadienes and pyridopyrimidines, showcasing the utility of these compounds in synthesizing new chemical entities with potential applications in material science and pharmaceuticals (Andersen et al., 2012).
Chelating Properties and Coordination Chemistry
Another study focused on the chelating properties of a malonamide derivative with iron(III) ions. The findings indicated that these compounds could form stable complexes with metal ions, which is valuable for applications in metal recovery, catalysis, and environmental remediation. This research highlights the potential of malonamide derivatives in coordination chemistry and their role in developing new chelating agents for various industrial and environmental applications (Ma Yu, 2014).
Antibacterial Applications
Investigations into the antibacterial properties of robenidine analogues, which share structural similarities with the specified compound, have shown promise in combating Gram-positive bacteria. This research suggests potential applications of malonamide derivatives in developing new antibiotics to address resistant bacterial strains, thus contributing to the field of medicinal chemistry and pharmaceutical development (Abraham et al., 2016).
Eigenschaften
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-propan-2-yloxyiminomethyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3O3/c1-10(2)29-24-9-13(18(27)25-16-5-3-11(20)7-14(16)22)19(28)26-17-6-4-12(21)8-15(17)23/h3-10,13H,1-2H3,(H,25,27)(H,26,28)/b24-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVRMIOJQWPUQU-PGGKNCGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C/C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)

![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)